molecular formula C11H8O3 B12876352 (E)-benzylidenesuccinic anhydride CAS No. 46324-06-5

(E)-benzylidenesuccinic anhydride

Cat. No.: B12876352
CAS No.: 46324-06-5
M. Wt: 188.18 g/mol
InChI Key: WHRPHGQMEZWMNF-RMKNXTFCSA-N
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Description

(E)-3-Benzylidenedihydrofuran-2,5-dione is an organic compound that belongs to the class of furan derivatives It is characterized by a benzylidene group attached to a dihydrofuran-2,5-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-Benzylidenedihydrofuran-2,5-dione typically involves the condensation of benzaldehyde with dihydrofuran-2,5-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the benzylidene group. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of (E)-3-Benzylidenedihydrofuran-2,5-dione.

Industrial Production Methods

In an industrial setting, the production of (E)-3-Benzylidenedihydrofuran-2,5-dione can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-3-Benzylidenedihydrofuran-2,5-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group, resulting in the formation of dihydrofuran derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylidene group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce dihydrofuran derivatives.

Scientific Research Applications

(E)-3-Benzylidenedihydrofuran-2,5-dione has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (E)-3-Benzylidenedihydrofuran-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    3-Benzylidenedihydrofuran-2,5-dione: A similar compound without the (E)-configuration.

    Benzylidene derivatives: Other compounds with benzylidene groups attached to different core structures.

    Furan derivatives: Compounds with furan rings and various substituents.

Uniqueness

(E)-3-Benzylidenedihydrofuran-2,5-dione is unique due to its specific (E)-configuration, which can influence its reactivity and biological activity. This configuration may result in different interactions with molecular targets compared to its (Z)-isomer or other similar compounds.

Properties

CAS No.

46324-06-5

Molecular Formula

C11H8O3

Molecular Weight

188.18 g/mol

IUPAC Name

(3E)-3-benzylideneoxolane-2,5-dione

InChI

InChI=1S/C11H8O3/c12-10-7-9(11(13)14-10)6-8-4-2-1-3-5-8/h1-6H,7H2/b9-6+

InChI Key

WHRPHGQMEZWMNF-RMKNXTFCSA-N

Isomeric SMILES

C1/C(=C\C2=CC=CC=C2)/C(=O)OC1=O

Canonical SMILES

C1C(=CC2=CC=CC=C2)C(=O)OC1=O

Origin of Product

United States

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